N'-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide
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Overview
Description
N’-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as substituted-n′-[(1e)-substituted-phenylmethylidene]benzohydrazide analogs, have been evaluated for their antioxidant, anti-inflammatory, and antimicrobial activity .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to potential anti-inflammatory and antioxidant effects .
Biochemical Pathways
Related compounds have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Related compounds have demonstrated potential anti-inflammatory, antioxidant, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide typically involves the reaction of methoxycarbohydrazide with an appropriate aldehyde or ketone containing the 1,2,3-thiadiazole moiety. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Hydrazones: Compounds with the hydrazone functional group, known for their diverse biological activities.
Uniqueness
N’-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide is unique due to the combination of the thiadiazole ring and the hydrazone group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl N-[(E)-thiadiazol-4-ylmethylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c1-11-5(10)8-6-2-4-3-12-9-7-4/h2-3H,1H3,(H,8,10)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEQWSNZCRXRJG-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CSN=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=CSN=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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